2,6-Dichlorobenzenesulfonamide

Descripción general

Descripción

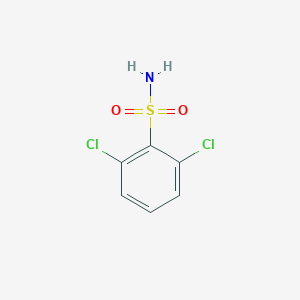

2,6-Dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . It is characterized by the presence of two chlorine atoms and a sulfonamide group attached to a benzene ring. This compound is known for its versatility in various scientific research applications and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorobenzenesulfonamide typically involves the chlorination of benzenesulfonamide. One common method includes the reaction of benzenesulfonamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.

Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

Reduction Reactions: Products include amines and other reduced derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

DCBS and its derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds incorporating the 2,6-dichlorobenzenesulfonamide moiety exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Chalcone Derivatives

A study synthesized new chalcone derivatives containing this compound, which demonstrated significant anticancer activity against human cancer cells, including cervical HeLa and gastric adenocarcinoma AGS cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent activity. Among the derivatives tested, one particular compound showed the highest efficacy on AGS cells, leading to cell cycle arrest and apoptosis through mitochondrial membrane depolarization and caspase activation .

Antioxidant Properties

In addition to anticancer effects, DCBS derivatives have been evaluated for their antioxidant activities. The synthesized compounds exhibited dose-dependent inhibition of free radicals, such as DPPH and ABTS radicals. This antioxidant potential is crucial in mitigating oxidative stress-related diseases and enhancing the therapeutic efficacy of anticancer agents .

Antimicrobial Activity

DCBS has also shown promise in antimicrobial applications. Research indicates that sulfonamide-based compounds can inhibit a range of bacterial strains. In one study, derivatives of DCBS were tested against various Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Mechanistic Insights

The mechanisms underlying the biological activities of DCBS derivatives are multifaceted. For instance:

- Cell Cycle Disruption : Some studies have shown that DCBS derivatives can disrupt the cell cycle at specific phases (e.g., G1 phase), which is essential for inhibiting cancer cell proliferation.

- Enzyme Inhibition : Certain compounds derived from DCBS have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis .

Data Summary Table

| Application Area | Activity Type | Test Organisms/Cells | IC50 Values |

|---|---|---|---|

| Anticancer | Cytotoxicity | HeLa, AGS | 0.89 - 9.63 µg/mL |

| Antioxidant | Free Radical Scavenging | DPPH, ABTS | Not specified |

| Antimicrobial | Bacterial Inhibition | Various bacterial strains | >500 µg/mL |

Mecanismo De Acción

The precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated. it is believed to function as a sulfonamide, potentially inhibiting enzymes by mimicking the structure of natural substrates. This inhibition can interfere with various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

2,4-Dichlorobenzenesulfonamide: Similar structure but with chlorine atoms at the 2 and 4 positions. Exhibits different reactivity and biological properties.

2,6-Difluorobenzenesulfonamide: Contains fluorine atoms instead of chlorine.

Uniqueness: 2,6-Dichlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

2,6-Dichlorobenzenesulfonamide (DCBS) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of DCBS, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action. The following sections will present a summary of research findings, including data tables and case studies.

Overview of this compound

DCBS is a sulfonamide derivative characterized by two chlorine atoms located at the 2 and 6 positions of the benzene ring. Its structural formula is represented as:

This compound has been studied for its potential therapeutic applications, particularly in cancer treatment and antibacterial activity.

Anticancer Activity

Recent studies have demonstrated that DCBS exhibits significant anticancer activity against various cancer cell lines. For instance, in a study assessing the efficacy of DCBS derivatives, it was found that certain analogs displayed IC50 values ranging from to against human cancer cells such as HeLa (cervical), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) .

The mechanisms through which DCBS exerts its anticancer effects include:

- Cell Cycle Arrest : Treatment with DCBS has been shown to induce cell cycle arrest in the subG0 phase, indicating apoptosis. For example, at a concentration of , the percentage of cells in the subG0 phase increased significantly from to .

- Mitochondrial Membrane Depolarization : DCBS treatment resulted in mitochondrial membrane depolarization, which is a hallmark of early apoptosis. The percentage of depolarized cells increased from to when treated with .

- Caspase Activation : The compound activated caspases-8 and -9, further confirming its role in promoting apoptotic pathways .

Antibacterial Activity

DCBS has also been investigated for its antibacterial properties, particularly against Clostridium difficile, a bacterium responsible for severe gastrointestinal infections. Kinetic analyses revealed that DCBS inhibited the enzyme dehydroquinate dehydratase (DHQD) involved in the shikimate pathway with Ki values ranging from to . This inhibition is significant as the shikimate pathway is absent in humans but present in many bacteria .

Comparative Data on Biological Activity

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Activity Type | Cell Line/Pathogen | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | HeLa | 0.89 - 9.63 µg/mL | |

| Anticancer | HL-60 | 0.89 - 9.63 µg/mL | |

| Anticancer | AGS | 0.89 - 9.63 µg/mL | |

| Antibacterial | C. difficile | Ki = 10 - 20 µM |

Case Studies

- Chalcone Derivatives : In a study involving novel chalcone derivatives containing DCBS, significant anticancer effects were observed against various human cancer cell lines. The derivatives exhibited enhanced biological activity compared to their parent compounds .

- Structure-Activity Relationship (SAR) : Research examining SAR modifications indicated that replacing certain substituents in DCBS led to increased biological activity compared to baseline compounds like FH535 .

Propiedades

IUPAC Name |

2,6-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJHEZQFXIHNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374148 | |

| Record name | 2,6-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10290-98-9 | |

| Record name | 2,6-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.